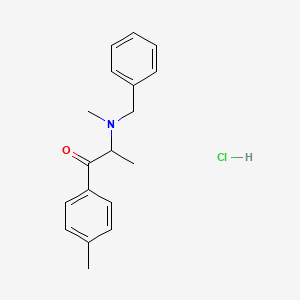
2-(Benzyl(methyl)amino)-1-(p-tolyl)propan-1-one,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl Benzedrone (hydrochloride) is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances structurally related to amphetamines. N-methyl Benzedrone (hydrochloride) is primarily used as an analytical reference standard in forensic and toxicological research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl Benzedrone (hydrochloride) typically involves the reaction of 4-methylpropiophenone with methylamine. The process includes the following steps:
Formation of the intermediate: 4-methylpropiophenone is reacted with methylamine in the presence of a reducing agent such as sodium borohydride.
Hydrochloride formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of N-methyl Benzedrone.
Industrial Production Methods: Industrial production methods for N-methyl Benzedrone (hydrochloride) are not well-documented due to its primary use in research. the synthesis process in a laboratory setting can be scaled up for industrial purposes with appropriate safety and quality control measures.
化学反応の分析
Types of Reactions: N-methyl Benzedrone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: N-methyl Benzedrone (hydrochloride) can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-methylbenzophenone or 4-methylbenzoic acid.
Reduction: Formation of 4-methylphenylpropanol.
Substitution: Formation of various substituted amines or halides.
科学的研究の応用
N-methyl Benzedrone (hydrochloride) is used in various scientific research applications, including:
Forensic Chemistry: It is used as a reference standard for the identification and quantification of synthetic cathinones in seized materials.
Toxicology: Research on the toxicological properties of N-methyl Benzedrone (hydrochloride) helps in understanding its effects on biological systems.
Analytical Chemistry: It is used in the development and validation of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
作用機序
The exact mechanism of action of N-methyl Benzedrone (hydrochloride) is not well understood. as a cathinone, it is believed to exert its effects by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased stimulation of the central nervous system .
類似化合物との比較
N-methyl Benzedrone (hydrochloride) can be compared with other synthetic cathinones such as:
Mephedrone: Similar in structure but has a different substitution pattern on the aromatic ring.
Methcathinone: Lacks the methyl group on the nitrogen atom.
α-Pyrrolidinopentiophenone (hydrochloride): Contains a pyrrolidine ring instead of a simple amine group.
Uniqueness: N-methyl Benzedrone (hydrochloride) is unique due to its specific substitution pattern and its use as an analytical reference standard in forensic and toxicological research .
特性
分子式 |
C18H22ClNO |
|---|---|
分子量 |
303.8 g/mol |
IUPAC名 |
2-[benzyl(methyl)amino]-1-(4-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-14-9-11-17(12-10-14)18(20)15(2)19(3)13-16-7-5-4-6-8-16;/h4-12,15H,13H2,1-3H3;1H |
InChIキー |
ZXADUOBQOKQUSV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(C)N(C)CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1-[2-pyridin-2-yl-6-[(2,3,4-trifluorophenoxy)methyl]pyrimidin-4-yl]azetidine-3-carbonitrile](/img/structure/B10775834.png)

![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)
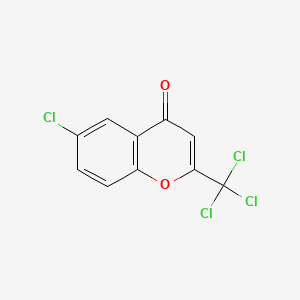
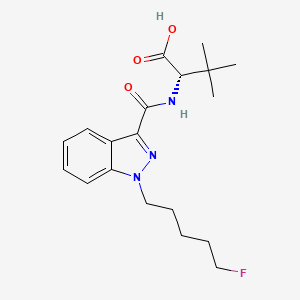

![2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10775885.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775896.png)
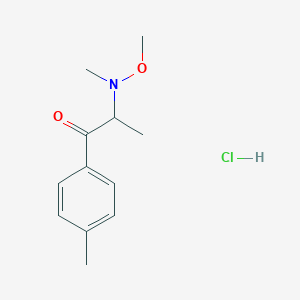

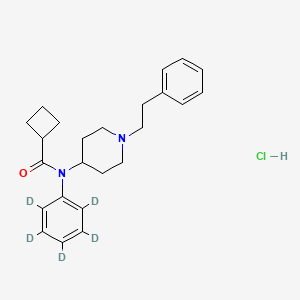
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10775921.png)
![(1R,9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775925.png)
![2-[Methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one](/img/structure/B10775931.png)
